3-(2,3-Dimethylphenyl)cyclobutanol
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Overview
Description
3-(2,3-Dimethylphenyl)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a 2,3-dimethylphenyl group and a hydroxyl group This compound falls under the category of alcohols due to the presence of the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a precursor containing a 2,3-dimethylphenyl group and a suitable leaving group. The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dimethylphenyl)cyclobutanone.
Reduction: Formation of 3-(2,3-Dimethylphenyl)cyclobutane.
Substitution: Formation of 3-(2,3-Dimethylphenyl)cyclobutyl halides.
Scientific Research Applications
3-(2,3-Dimethylphenyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)cyclobutanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The cyclobutane ring provides a rigid structure that can affect the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethylphenyl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
3-(2,3-Dimethylphenyl)cyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3-Dimethylphenylcyclobutanol: Similar but with different substitution patterns on the cyclobutane ring.
Uniqueness
3-(2,3-Dimethylphenyl)cyclobutanol is unique due to the presence of both the cyclobutane ring and the 2,3-dimethylphenyl group, which confer specific chemical and physical properties. Its hydroxyl group makes it versatile in various chemical reactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H16O |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O/c1-8-4-3-5-12(9(8)2)10-6-11(13)7-10/h3-5,10-11,13H,6-7H2,1-2H3 |
InChI Key |
CIOWPXGYYQGCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC(C2)O)C |
Origin of Product |
United States |
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